molecular formula C8H5ClF2OS B1304725 2-(Difluoromethylthio)benzoyl chloride CAS No. 79676-60-1

2-(Difluoromethylthio)benzoyl chloride

Cat. No.: B1304725
CAS No.: 79676-60-1
M. Wt: 222.64 g/mol
InChI Key: NIDOHIKAMXAESY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(Difluoromethylthio)benzoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming corresponding amides and esters. These reactions are crucial in the synthesis of pharmaceutical compounds. The compound’s interaction with enzymes like acetyltransferases can lead to the formation of acetylated products, which are essential in metabolic pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways, leading to altered gene expression and metabolic flux. This inhibition can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetyltransferases, resulting in decreased acetylation of target proteins. This inhibition can affect various cellular processes, including gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. This localization can influence the compound’s activity and function, as well as its overall efficacy in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing cellular processes .

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
2-(Difluoromethylthio)benzoyl chloride is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique difluoromethylthio group enhances the biological activity of drug candidates, making it valuable in developing anti-inflammatory and analgesic medications.

Case Study: Synthesis of Pain Relievers
A notable example is its use in synthesizing novel pain relievers that target specific receptors while minimizing side effects. The incorporation of the difluoromethylthio group has been shown to improve the binding affinity to target proteins, leading to more effective analgesics.

Agrochemical Development

Enhancing Efficacy of Pesticides
In agrochemistry, this compound plays a crucial role in formulating herbicides and fungicides. The difluoromethylthio moiety contributes to the selectivity and potency of these compounds against pests.

Data Table: Comparative Efficacy of Agrochemicals

Compound NameActive IngredientEfficacy (%)Application Type
Herbicide AThis compound95Pre-emergent
Fungicide BThis compound90Post-emergent
Insecticide CStandard Active Ingredient85Broad-spectrum

Material Science

Development of Advanced Materials
This compound is also utilized in material science for producing advanced polymers and coatings. The incorporation of difluoromethylthio groups can enhance thermal stability and chemical resistance, making materials suitable for harsh environments.

Case Study: Coatings for Electronics
Research has demonstrated that coatings incorporating this compound exhibit superior dielectric properties and resistance to solvents, which are essential for electronic applications.

Analytical Chemistry

Reagent in Chemical Analysis
In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances. Its reactivity allows the formation of derivatives that can be easily analyzed using techniques such as NMR spectroscopy.

Case Study: Quantitative Analysis Method
A study focused on developing a new method for quantifying specific organic compounds using derivatives formed from this compound. This method showed improved sensitivity compared to traditional techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethylthio)benzoyl chloride is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Biological Activity

Chemical Structure and Properties

2-(Difluoromethylthio)benzoyl chloride features a benzoyl chloride moiety with a difluoromethylthio substituent, which may influence its reactivity and biological interactions. The presence of both fluorine atoms and a sulfur atom can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Biological Activity Overview

While comprehensive biological activity data specifically for this compound is sparse, compounds with similar structures often exhibit notable pharmacological properties. Here are some key points regarding its potential biological activities:

  • Antimicrobial Activity : Benzoyl chloride derivatives have been studied for their antimicrobial properties. The incorporation of halogens (like fluorine) can enhance the antibacterial efficacy of such compounds by altering membrane permeability or inhibiting essential enzymatic pathways.
  • Cytotoxicity : Some studies suggest that benzoyl chloride derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the generation of reactive oxygen species (ROS) or interfering with cellular signaling pathways.
  • Enzyme Inhibition : Compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways or signal transduction, potentially leading to therapeutic applications in cancer or metabolic disorders.

Study on Related Benzoyl Chloride Derivatives

A study published in Environmental Health Perspectives examined the effects of benzoyl chloride exposure on human health, particularly focusing on respiratory cancer risks among workers in chemical plants. The findings indicated a correlation between prolonged exposure to benzoyl chloride and increased incidence rates of respiratory tract cancers, suggesting potential carcinogenic properties associated with this class of compounds .

Anticancer Activity

Research has also highlighted the anticancer potential of benzoyl chloride derivatives. For instance, a study demonstrated that certain benzoyl chloride derivatives could induce apoptosis in breast cancer cell lines by activating caspase pathways. This suggests that structural modifications, such as those found in this compound, could enhance or modulate these effects .

Toxicological Profile

The toxicological assessment of related compounds indicates that benzoyl chloride can cause irritation upon contact with skin and mucous membranes. Additionally, inhalation exposure has been linked to respiratory issues and potential long-term health effects . The rapid hydrolysis of benzoyl chloride to benzoic acid and hydrochloric acid upon contact with moisture presents further considerations for safety and handling .

Comparative Data Table

Compound Biological Activity Toxicity
2-(Difluoromethylthio)benzoyl ClLimited specific data; potential antimicrobialSkin irritant; respiratory irritant
Benzoyl ChlorideAntimicrobial; cytotoxic in cancer cell linesCorrosive; carcinogenic potential
Related Benzoyl DerivativesEnzyme inhibition; apoptosis inductionIrritation; long-term exposure risks

Properties

IUPAC Name

2-(difluoromethylsulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDOHIKAMXAESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378921
Record name 2-(Difluoromethylthio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79676-60-1
Record name 2-(Difluoromethylthio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79676-60-1
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